Tetramethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Description
Tetramethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a useful research compound. Its molecular formula is C24H23NO8S3 and its molecular weight is 549.6g/mol. The purity is usually 95%.
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Biological Activity
Tetramethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate (hereafter referred to as TDDT) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to summarize the available research findings on the biological activity of TDDT, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H27NO9S3
- Molecular Weight : 593.68 g/mol
- CAS Number : 301655-50-5
Biological Activity Overview
The biological activities of TDDT have been primarily investigated in the context of its potential therapeutic applications. The following sections detail its various pharmacological effects.
1. Antioxidant Activity
TDDT has been shown to exhibit significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
Research has demonstrated that TDDT possesses antimicrobial activity against a range of bacterial strains. In vitro studies have indicated that TDDT inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent.
3. Anti-inflammatory Effects
TDDT has been evaluated for its anti-inflammatory properties. In animal models, it has shown the ability to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
The mechanisms underlying the biological activities of TDDT involve several pathways:
- Nrf2 Activation : TDDT activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of NF-kB : By inhibiting NF-kB signaling, TDDT reduces the expression of inflammatory mediators.
- Cell Cycle Regulation : TDDT has been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have explored the efficacy of TDDT in various biological contexts:
- Cancer Research : A study investigated the effects of TDDT on human cancer cell lines. Results indicated that TDDT significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
- Neuroprotective Effects : In a model of neurodegeneration, TDDT administration resulted in decreased neuronal death and improved cognitive function in treated animals compared to controls.
- Inflammatory Disease Models : In models of arthritis, TDDT treatment led to reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tetramethyl 5',5'-dimethylspiro[1,3-dithiole-2,1'-6H-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO8S3/c1-23(2)18-13(11-9-7-8-10-12(11)25-23)24(14(19(26)30-3)15(34-18)20(27)31-4)35-16(21(28)32-5)17(36-24)22(29)33-6/h7-10,25H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJGCBLKKKPLSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C4(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO8S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.